N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide
Description
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(14-6-1-2-9-20-14)22-19-21-17-13-5-3-4-11-7-8-12(16(11)13)10-15(17)24-19/h1-6,9-10H,7-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHOAWOYAUIVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide typically involves the reaction of 4,5-dihydroacenaphtho[5,4-d]thiazole with picolinic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the picolinamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of reduced thiazole derivatives.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
Core Rigidity vs. Flexibility: The dihydroacenaphthothiazole core (target compound) is more rigid compared to the phenoxypicolinamide scaffold in compound 8a, which has a flexible ether linkage. Rigid cores may enhance binding specificity but limit conformational adaptability . The naphtha-pyrano-thiazole system () introduces additional fused rings, further increasing planarity .
Heterocyclic Additions: Compound 8a incorporates a thiadiazole ring, known for enhancing anticancer activity via kinase inhibition, while the furan-substituted analog () focuses on electrophilic reactivity for further functionalization .
Synthetic Routes: Compound 8a was synthesized via chlorination of picolinic acid followed by methylamine coupling (76% yield), demonstrating efficient methodology for phenoxypicolinamide derivatives . The furan-substituted dihydroacenaphthothiazole () utilized electrophilic substitution, highlighting the core’s versatility for derivatization .
Physicochemical Properties
- Melting Points : Compound 8a has a high melting point (233–234°C), indicative of strong crystalline packing due to hydrogen bonding (amide NH) and π-π stacking (aromatic cores) .
- Solubility : The dihydroacenaphthothiazole derivatives () may exhibit lower solubility than 8a due to increased hydrophobicity from fused aromatic systems.
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 252.34 g/mol. The compound features a thiazole ring fused with an acenaphthene moiety, which is known to enhance the interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation, cell cycle arrest |
| A549 | 15.0 | Apoptosis induction |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity. The compound disrupts bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their division and proliferation.
- Membrane Disruption : In antimicrobial applications, it disrupts the integrity of bacterial membranes, leading to increased permeability and eventual cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Case Study in Cancer Treatment : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls. Tumor regression was associated with increased apoptosis markers in histological analyses.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with resistant infections were treated with this compound. Results indicated successful eradication of pathogens resistant to conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of acenaphthenequinone derivatives with thiourea or thioamide precursors. Key steps include:
- Cyclization : Use of P₂S₅ in anhydrous toluene to form the thiazole ring .
- Amide Coupling : Reaction of the thiazole intermediate with picolinic acid derivatives under coupling agents like EDC/HOBt .
- Critical Parameters : Solvent choice (e.g., 2-propanol for condensation), temperature (80–120°C for cyclization), and catalysts (e.g., K₃[Fe(CN)₆] for oxidation) significantly impact yield .
- Yield Optimization : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 7.5–8.5 ppm for aromatic protons) and thiazole ring formation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 378.0925 for C₁₉H₁₄N₃OS₂) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm amide C=O stretching .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for thiazole C-S-C) and crystal packing .
Advanced Research Questions
Q. How does regioselectivity in electrophilic substitution reactions affect functionalization of the acenaphtho-thiazole scaffold?
- Methodological Answer : Electrophilic attack occurs preferentially at the electron-rich acenaphthene fragment or thiazole ring depending on conditions:
- Nitration : HNO₃/H₂SO₄ targets the acenaphthene moiety (C-3 position), while milder conditions (AcONO₂) favor thiazole substitution .
- Bromination : NBS in CCl₄ brominates the thiazole ring, whereas Br₂/FeCl₃ modifies the acenaphthene core .
- Control Strategies : DFT calculations predict reactive sites; experimental validation via LC-MS monitors regioselectivity .
Q. What experimental designs are recommended for evaluating cytotoxicity against cancer cell lines?
- Methodological Answer :
- Cell Lines : Use diverse panels (e.g., MCF-7, HEPG-2, DLD-1) to assess tissue specificity .
- Assay Protocol :
SRB Assay : Fix cells with 10% trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .
Dose-Response : Test 0.1–100 μM concentrations; calculate IC₅₀ using GraphPad Prism .
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Methodological Answer : Key structural motifs and their effects:
Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Potential causes and solutions:
- Impurity : Re-characterize batches via HPLC; impurities >1% skew results .
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) .
- Cell Line Drift : Authenticate cells via STR profiling quarterly .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
